molecular formula C16H16Cl2O4S2 B2796887 1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene CAS No. 145917-53-9

1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene

Cat. No.: B2796887
CAS No.: 145917-53-9
M. Wt: 407.32
InChI Key: VTNGYUPMYTWUDO-UHFFFAOYSA-N
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Description

1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene is an organic compound with the molecular formula C18H18Cl2O4S2 It is a chlorinated aromatic compound that contains sulfonyl functional groups

Preparation Methods

The synthesis of 1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-chlorophenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dichloromethane or toluene.

    Reaction Steps: The 4-chlorobenzenesulfonyl chloride reacts with 4-chlorophenylsulfonyl chloride under controlled temperature and stirring conditions to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The sulfonyl groups can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding sulfides using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major products formed from these reactions include substituted derivatives, sulfone derivatives, and sulfide derivatives.

Scientific Research Applications

1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The sulfonyl groups play a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene can be compared with similar compounds such as:

    1-Chloro-4-[4-(4-methylphenyl)sulfonylbutylsulfonyl]benzene: This compound has a methyl group instead of a chlorine atom, which affects its reactivity and applications.

    1-Chloro-4-[4-(4-fluorophenyl)sulfonylbutylsulfonyl]benzene: The presence of a fluorine atom alters its chemical properties and potential biological activities.

    1-Chloro-4-[4-(4-bromophenyl)sulfonylbutylsulfonyl]benzene: The bromine atom influences its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4S2/c17-13-3-7-15(8-4-13)23(19,20)11-1-2-12-24(21,22)16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNGYUPMYTWUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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